Bienvenue dans la boutique en ligne BenchChem!

N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide

ASGPR binding affinity multivalency hepatic targeting

N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide (CAS 1811-31-0), commonly known as N-acetyl-D-galactosamine (GalNAc), is a hexosamine monosaccharide that serves as the endogenous high-specificity ligand for the hepatocyte asialoglycoprotein receptor (ASGPR). It is the foundational building block for multivalent GalNAc conjugates used in liver-targeted siRNA and antisense oligonucleotide therapeutics, and a critical substrate for O-linked protein glycosylation.

Molecular Formula C8H15NO6
Molecular Weight 221.21 g/mol
CAS No. 1811-31-0
Cat. No. B154563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide
CAS1811-31-0
Synonymspoly-N-acetylgalactosamine
Molecular FormulaC8H15NO6
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)CO)O)O
InChIInChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8+/m1/s1
InChIKeyOVRNDRQMDRJTHS-CBQIKETKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-D-galactosamine (GalNAc, CAS 1811-31-0): Monosaccharide Standard for ASGPR-Targeted Delivery and Glycobiology


N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide (CAS 1811-31-0), commonly known as N-acetyl-D-galactosamine (GalNAc), is a hexosamine monosaccharide that serves as the endogenous high-specificity ligand for the hepatocyte asialoglycoprotein receptor (ASGPR) [1]. It is the foundational building block for multivalent GalNAc conjugates used in liver-targeted siRNA and antisense oligonucleotide therapeutics, and a critical substrate for O-linked protein glycosylation [2]. The compound is commercially available as a white crystalline solid with high aqueous solubility, making it suitable for both in vitro biochemical assays and in vivo formulation.

Why N-Acetyl-D-glucosamine (GlcNAc) and Other Hexosamines Cannot Substitute for N-Acetyl-D-galactosamine (CAS 1811-31-0) in ASGPR-Mediated Delivery


The asialoglycoprotein receptor (ASGPR) exhibits stringent carbohydrate recognition specificity: it selectively binds terminal N-acetylgalactosamine (GalNAc) and galactose residues, while N-acetylglucosamine (GlcNAc), mannose, and fucose are recognized by distinct C-type lectins such as the mannose receptor (MRC1/CD206) [1]. This binding discrimination is dictated by the stereochemical configuration at the C4 hydroxyl group—GalNAc possesses the galacto-configuration (axial C4-OH) required for calcium-dependent coordination within the ASGPR carbohydrate recognition domain (CRD), whereas GlcNAc bears the gluco-configuration (equatorial C4-OH) that prevents productive CRD engagement [2]. Consequently, GlcNAc cannot serve as a targeting ligand for hepatocyte-specific delivery, and experimental or therapeutic protocols requiring ASGPR-mediated uptake must use GalNAc or its derivatives.

Quantitative Differentiation Evidence for N-Acetyl-D-galactosamine (CAS 1811-31-0) Versus Structural Analogs and Multivalent Derivatives


ASGPR Binding Affinity: Monomeric GalNAc vs. Triantennary GalNAc Conjugate

Monomeric N-acetylgalactosamine (the target compound) binds the human asialoglycoprotein receptor (ASGPR) with low affinity—Kd values in the high-micromolar to low-millimolar range, as reported in SPR-based assays of the isolated H1 carbohydrate recognition domain [1]. In contrast, synthetic triantennary GalNAc conjugates (e.g., tri-GalNAc-NHS ester; CAS 1953146-83-2) achieve sub-nanomolar binding affinity (Kd ≈ 2.5 nM) through simultaneous engagement of multiple CRD binding sites . This affinity difference of approximately 1,000- to 10,000-fold is the direct consequence of the glycoside cluster effect, not a chemical modification of the GalNAc moiety itself. In a rat hepatocyte competition assay, free GalNAc inhibited asialo-orosomucoid binding with an IC50 of approximately 90 μM [1].

ASGPR binding affinity multivalency hepatic targeting siRNA delivery

ASGPR Ligand Recognition Specificity: GalNAc vs. N-Acetyl-D-glucosamine (GlcNAc)

The asialoglycoprotein receptor (ASGPR) and the mannose receptor (MRC1/CD206) are the two dominant C-type lectins governing systemic glycoprotein clearance, and they exhibit mutually exclusive monosaccharide recognition profiles. ASGPR selectively binds glycoproteins bearing terminal N-acetylgalactosamine (GalNAc) and galactose residues, whereas MRC1 recognizes terminal mannose, fucose, and N-acetylglucosamine (GlcNAc) [1]. This partitioning has been confirmed by comparative plasma N-glycome profiling in ASGPR-deficient versus MRC1-deficient mice, where loss of ASGPR function selectively elevates GalNAc/galactose-terminated glycans without affecting GlcNAc-terminated species [1]. The stereochemical basis lies in the C4 hydroxyl orientation: GalNAc (axial C4-OH, galacto-configuration) coordinates the conserved calcium ion in the ASGPR CRD, while GlcNAc (equatorial C4-OH, gluco-configuration) cannot adopt the required geometry [2].

C-type lectin specificity ASGPR mannose receptor glycoprotein clearance

Monovalent GalNAc PET Probe Affinity and In Vivo Liver Uptake Quantification

The monovalent 68Ga-labeled GalNAc derivative 68Ga-NOTA-GalNAc, synthesized from the parent GalNAc monosaccharide scaffold, demonstrated ASGPR-specific binding with a dissociation constant (KD) of 6.82 μM and radiochemical purity exceeding 99% [1]. In murine PET/CT imaging studies, liver uptake of 68Ga-NOTA-GalNAc in normal mice was significantly higher than in mice with acute liver injury (CCl4-induced ALI; P < 0.0001), early-stage liver fibrosis (P < 0.0001), or nonalcoholic fatty liver disease (P < 0.0001), confirming that the monomeric GalNAc scaffold retains sufficient ASGPR affinity for sensitive in vivo receptor imaging [1]. By comparison, a previously reported 18F-labeled GalNAc derivative (18F-FPGalNAc) showed markedly weaker ASGPR binding in HepG2 cells (Kd = 0.25 ± 0.02 mM), highlighting that linker and chelator chemistry significantly modulate the apparent affinity of monomeric GalNAc probes [2].

PET imaging ASGPR 68Ga-NOTA-GalNAc liver dysfunction

Aqueous Solubility Comparison: N-Acetyl-D-galactosamine vs. N-Acetyl-D-glucosamine

N-Acetyl-D-galactosamine (CAS 1811-31-0) exhibits aqueous solubility of 44–100 mg/mL at 25 °C based on multiple vendor specifications: ≥44 mg/mL (Selleck Chemicals, purity 99.71%) , ≥22.1 mg/mL (GlpBio) [1], and up to 100 mg/mL (VWR) . N-Acetyl-D-glucosamine (GlcNAc, CAS 7512-17-6), while comparably water-soluble (~50–100 mg/mL), lacks ASGPR recognition capability. Solubility equivalence between the two hexosamines means solubility alone cannot guide procurement; the decisive criterion is biological specificity. The compound is also soluble in DMSO at 44 mg/mL (198.9 mM) and insoluble in ethanol , a solvent compatibility profile that constrains formulation strategies for in vivo studies.

solubility formulation physicochemical properties procurement specifications

Comparative siRNA Delivery Efficacy: GalNAc-siRNA Conjugate vs. Lipid Nanoparticle (LNP) Platform

GalNAc-siRNA conjugates achieve hepatocyte-specific gene silencing via high-avidity ASGPR-mediated endocytosis (>90% injected dose per gram liver), enabled by the exceptionally high ASGPR density (~500,000 receptors per hepatocyte) and rapid receptor recycling (<1 minute post-subcutaneous injection) . In contrast, lipid nanoparticles (LNPs) rely on passive hepatic accumulation via ApoE adsorption and exhibit broader tissue tropism, including splenic and, in some formulations, CNS distribution . The trivalent GalNAc conjugate platform achieves durable gene silencing lasting 4–6 months following a single subcutaneous dose, whereas LNP-formulated siRNA (e.g., patisiran) requires intravenous infusion every 3 weeks [1]. Critically, GalNAc conjugates avoid the acute infusion-related toxicity and complement activation associated with PEGylated LNPs, and enable convenient subcutaneous administration .

siRNA delivery GalNAc conjugate lipid nanoparticle hepatocyte targeting ASGPR

Monomeric GalNAc as Competitive Inhibitor of ASGPR-Mediated Uptake: Quantitative IC50 Data

In a standardized rat hepatocyte competition assay, free monomeric N-acetylgalactosamine inhibited 125I-labeled asialo-orosomucoid binding to cell-surface ASGPR with an IC50 of approximately 90 μM for the β-anomer [1]. Under identical conditions, the α-O-allyl glycoside derivative exhibited an IC50 of 120 μM, while galactose (lacking the N-acetyl group) showed comparable or slightly weaker inhibition [1]. This places the affinity of the parent GalNAc monosaccharide within the 10⁻⁴ M range for the native rat receptor, consistent with the low-affinity, high-capacity clearance function of ASGPR in vivo. By comparison, synthetic trivalent GalNAc clusters achieve IC50 values in the low nanomolar range (typically 1–10 nM), representing a >10,000-fold potency gain attributable exclusively to multivalent presentation rather than chemical modification of the GalNAc headgroup [2].

competitive inhibition ASGPR IC50 hepatocyte uptake assay

High-Impact Application Scenarios for N-Acetyl-D-galactosamine (CAS 1811-31-0) Supported by Quantitative Evidence


Synthesis of Triantennary GalNAc-siRNA Conjugates for FDA-Approved Hepatic Gene Silencing Therapeutics

Monomeric GalNAc serves as the indispensable synthetic precursor for constructing triantennary GalNAc clusters that are conjugated to chemically stabilized siRNA duplexes. The resulting GalNAc-siRNA conjugates achieve hepatocyte-specific delivery via ASGPR with sub-nanomolar avidity (Kd ≈ 2.5 nM for the triantennary ligand) [1], enabling durable gene silencing for 4–6 months after a single subcutaneous injection [2]. This platform has yielded three FDA/EMA-approved drugs (givosiran, lumasiran, inclisiran) and numerous clinical-stage candidates. Procurement of high-purity, anomerically consistent GalNAc monomer (≥99% by HPLC) is rate-limiting for conjugate synthesis at both research and GMP scale.

Development of GalNAc-Based PET/SPECT Imaging Probes for Noninvasive Assessment of Liver Function

Monomeric GalNAc derivatized with chelator-radionuclide moieties (e.g., 68Ga-NOTA-GalNAc, KD = 6.82 μM for ASGPR) enables PET/CT imaging of hepatocyte receptor density as a surrogate for functional liver mass [1]. In preclinical models, 68Ga-NOTA-GalNAc detected significant differences in liver uptake between normal and diseased mice across acute liver injury, fibrosis, NAFLD, and hepatoma models (P < 0.0001 for all comparisons) [1]. The monomer scaffold provides the optimal balance of rapid blood clearance, low background signal, and sufficient receptor residence time for imaging applications, avoiding the prolonged hepatic retention associated with multivalent constructs.

ASGPR Competitive Binding and Receptor Occupancy Assays Using Free GalNAc as Reference Inhibitor

Free monomeric GalNAc (IC50 ≈ 90 μM for ASGPR in rat hepatocyte competition assays) [1] serves as the universal reference inhibitor for validating ASGPR-dependent uptake mechanisms. In cellular uptake studies of GalNAc-conjugated therapeutics, co-incubation with excess free GalNAc (typically 50–200 mM) is used to confirm ASGPR-mediated internalization by competitive blockade. The monomer's well-characterized affinity provides a reproducible benchmark that enables cross-study comparison of novel ligand-receptor interaction data.

O-Linked Glycosylation Research: Substrate for Polypeptide GalNAc Transferase (ppGalNAc-T) Enzyme Assays

As the initiating sugar of mucin-type O-glycosylation, UDP-GalNAc (the nucleotide-activated form synthesized from GalNAc) is the obligate donor substrate for all 20 human ppGalNAc-T isoenzymes [1]. The free monosaccharide GalNAc can be utilized in coupled enzyme assays to study ppGalNAc-T kinetics, substrate specificity, and inhibitor screening. The critical C4 axial hydroxyl configuration distinguishes GalNAc from UDP-GlcNAc and ensures that only GalNAc-derived substrates yield authentic O-GalNAc-modified peptides; GlcNAc cannot substitute because GALE (UDP-galactose 4'-epimerase) interconverts the nucleotide sugars in cells, and the ppGalNAc-T active site is stereospecific for the galacto-configuration [2].

Quote Request

Request a Quote for N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.